Head-to-Head Cellular Potency Advantage Over Parent Scaffold SR-717 in Human THP-1 Monocytes
In the same study and identical ISG-THP-1 reporter assay system, Compound 12L (STING agonist-34) demonstrated an EC50 of 0.38 ± 0.03 μM, representing an approximately 5.5-fold improvement in potency relative to the parent non-nucleotide STING agonist SR-717, which exhibited an EC50 of 2.1 μM . This head-to-head comparison was conducted within the bipyridazine lead optimization campaign and establishes 12L as the superior cell-based STING activator in the series .
| Evidence Dimension | STING-dependent reporter gene activation (EC50) in human THP-1 cells |
|---|---|
| Target Compound Data | EC50 = 0.38 ± 0.03 μM (12L / STING agonist-34) |
| Comparator Or Baseline | SR-717: EC50 = 2.1 μM (ISG-THP-1 WT) |
| Quantified Difference | ~5.5-fold lower EC50 (higher potency) for 12L vs. SR-717 |
| Conditions | ISG-THP-1 reporter gene assay; human monocytic THP-1 cell line; non-nucleotide STING agonists |
Why This Matters
Procurement of STING agonist-34 over SR-717 ensures a 5.5-fold potency advantage in the most widely used human STING cellular assay, directly reducing the amount of compound required per experiment and enhancing assay signal-to-noise ratios.
- [1] Shan B, Hou H, Zhang K, et al. Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists. J Med Chem. 2023;66(5):3327-3347. doi:10.1021/acs.jmedchem.2c01714 View Source
